

A Comprehensive Technical Guide to 2-Bromo-p-Xylene (CAS: 553-94-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B3025503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-bromo-p-xylene** (CAS number 553-94-6), a key aromatic building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, and applications in research and drug development, with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

2-Bromo-p-xylene, also known as 1-bromo-2,5-dimethylbenzene, is a colorless to light yellow liquid at room temperature.[1][2] Its core structure consists of a benzene ring substituted with a bromine atom and two methyl groups at positions 1, 2, and 5, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of **2-bromo-p-xylene** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	553-94-6	[2]
Molecular Formula	C ₈ H ₉ Br	[2]
Molecular Weight	185.06 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[3]
Melting Point	9-10 °C	[2]
Boiling Point	199-201 °C	[2]
Density	1.339 g/cm ³	[2]
Refractive Index (n _{20/D})	1.550	[3]
Flash Point	80.1 °C	[3]
Solubility	Insoluble in water	[4]

Spectroscopic Data

The structural elucidation of **2-bromo-p-xylene** is supported by various spectroscopic techniques. The following sections provide an overview of its characteristic spectral data.

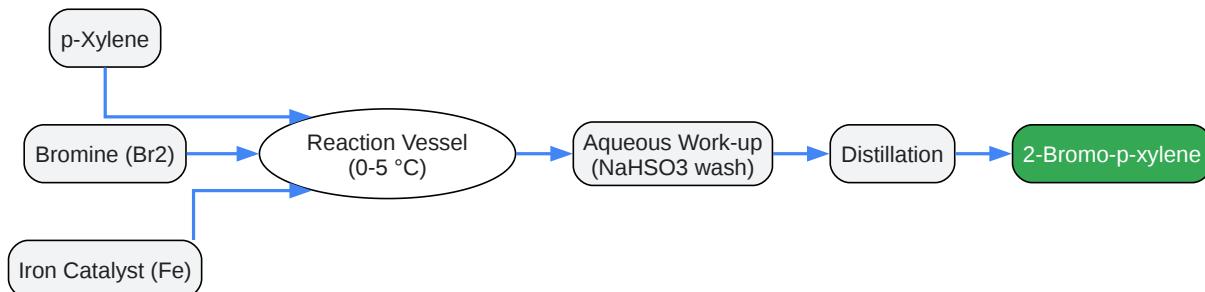
¹H NMR Spectroscopy: The proton NMR spectrum of **2-bromo-p-xylene** exhibits distinct signals corresponding to the aromatic and methyl protons. The aromatic protons typically appear as multiplets in the downfield region, while the methyl protons resonate as singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of **2-bromo-p-xylene**.[\[5\]](#)

Infrared (IR) Spectroscopy: The IR spectrum of **2-bromo-p-xylene** displays characteristic absorption bands. Key peaks include those corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Mass Spectrometry (MS): The mass spectrum of **2-bromo-p-xylene** shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) results in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[6]

Synthesis and Experimental Protocols


The primary method for the synthesis of **2-bromo-p-xylene** is the electrophilic bromination of p-xylene.

Synthesis of 2-Bromo-p-xylene via Electrophilic Bromination

This protocol describes the direct bromination of p-xylene using bromine in the presence of a Lewis acid catalyst, such as iron filings.

Experimental Protocol:

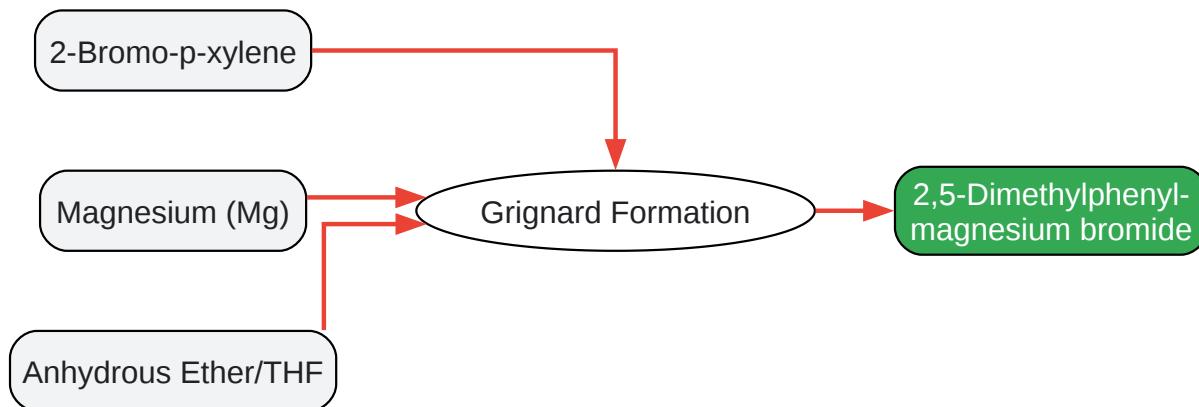
- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, place p-xylene (1.0 equivalent) and a catalytic amount of iron filings (e.g., 0.05 equivalents).
- Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Add bromine (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, pour the mixture into water and wash with a saturated solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer.
- Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The crude product can be purified by distillation under reduced pressure to yield pure **2-bromo-p-xylene**.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **2-bromo-p-xylene**.

Key Reactions and Experimental Protocols

2-Bromo-p-xylene serves as a versatile intermediate in a variety of organic transformations, primarily through reactions involving its carbon-bromine bond.


Grignard Reaction

The formation of a Grignard reagent from **2-bromo-p-xylene** opens up possibilities for the introduction of various nucleophiles.

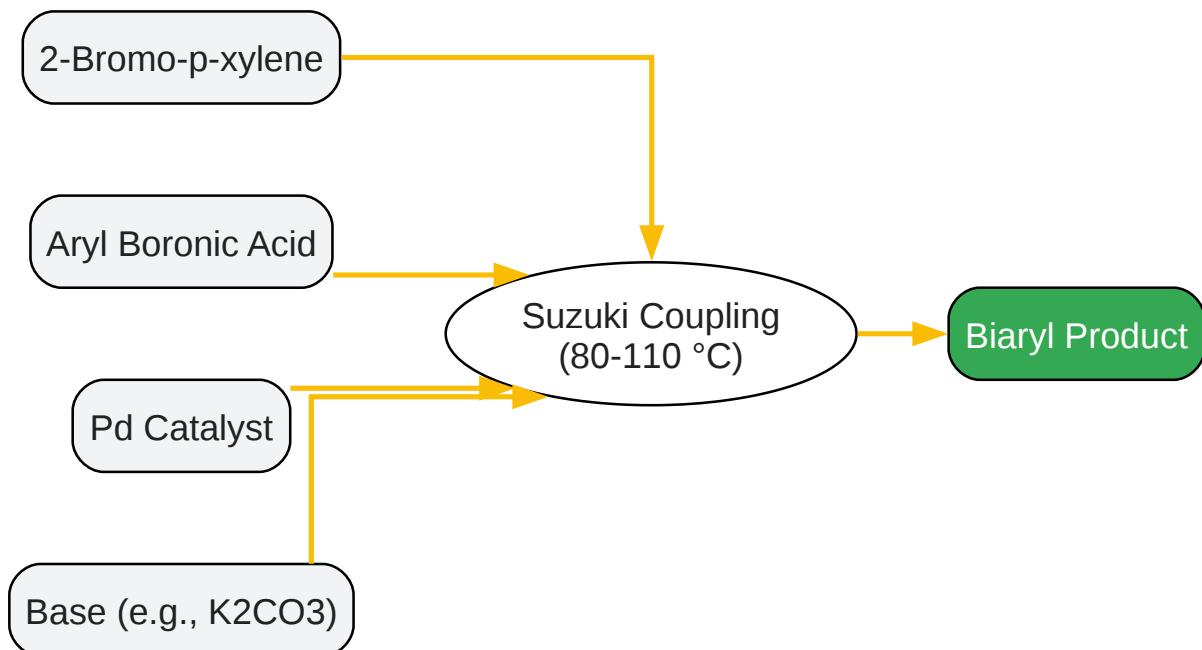
Experimental Protocol for Grignard Reagent Formation:

- Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction.
- Reagent Addition: Add a solution of **2-bromo-p-xylene** (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.^[7]

- Completion: After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent, 2,5-dimethylphenylmagnesium bromide, ready for subsequent reactions.[7]

[Click to download full resolution via product page](#)

Diagram 2: Formation of the Grignard reagent from **2-bromo-p-xylene**.


Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine **2-bromo-p-xylene** (1.0 equivalent), a boronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , K_3PO_4 , 2-3 equivalents).[8][9]
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.[8][9]
- Reaction: Heat the mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.[8][9]
- Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[8]

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[8]

[Click to download full resolution via product page](#)

Diagram 3: General workflow for the Suzuki-Miyaura coupling reaction.

Applications in Research and Drug Development

2-Bromo-p-xylene is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce the 2,5-dimethylphenyl moiety into a target structure. This can be particularly useful for modifying the steric and electronic properties of a molecule to enhance its biological activity or pharmacokinetic profile.

While specific examples of its direct incorporation into marketed drugs are not extensively documented in readily available literature, its role as a versatile intermediate is clear. For instance, derivatives of **2-bromo-p-xylene** can be used to synthesize ligands for various receptors or as precursors to more complex heterocyclic systems. The reactions described above, such as Suzuki-Miyaura coupling, are fundamental in modern drug discovery for the construction of novel molecular scaffolds.

Safety and Handling

2-Bromo-p-xylene is a combustible liquid and should be handled with appropriate safety precautions.[10] It is important to wear personal protective equipment, including gloves, safety goggles, and a lab coat, when working with this chemical.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Hazard Summary:

- Skin Irritation: Causes skin irritation.[10]
- Eye Irritation: Causes serious eye irritation.[10]
- Respiratory Irritation: May cause respiratory irritation.[10]

In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention. Store **2-bromo-p-xylene** in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]

Toxicological Data:

Quantitative toxicological data, such as LD50 values, for **2-bromo-p-xylene** are not readily available in the searched literature. As with any chemical, it should be handled with care, assuming it to be potentially toxic.

This technical guide provides a solid foundation for understanding and utilizing **2-bromo-p-xylene** in a research and development setting. By following the outlined protocols and safety guidelines, scientists can effectively employ this versatile chemical intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. far-chemical.com [far-chemical.com]
- 3. 2-Bromo-p-xylene | lookchem [lookchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. quora.com [quora.com]
- 6. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-p-Xylene (CAS: 553-94-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025503#2-bromo-p-xylene-cas-number-553-94-6\]](https://www.benchchem.com/product/b3025503#2-bromo-p-xylene-cas-number-553-94-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

